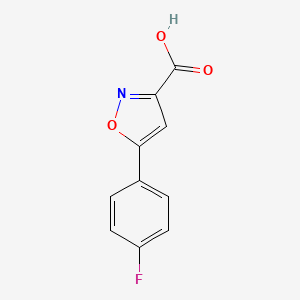

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid and its derivatives involves regioselective reactions of functionalized halogenoximes. A one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes bearing various substituent groups has been developed for the preparation of disubstituted derivatives in good to excellent yields. These methodologies enable the synthesis of fluoromethyl- and difluoromethylisoxazoles through late-stage deoxofluorination, showcasing the compound's versatility in synthetic chemistry (Chalyk et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure of related isoxazole compounds reveal the importance of hydrogen bonding in determining the crystal packing. For instance, strong hydrogen bonds play crucial roles in the crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-fluoro-3-nitrobenzoic acid, highlighting the structural characteristics and stability of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives includes decarboxylative fluorination reactions. These reactions are particularly effective for electron-rich heteroaromatics, showcasing the compound's potential in synthesizing fluorinated derivatives through a transition-metal-free approach (Yuan et al., 2017).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding interactions, significantly influence the stability and reactivity of isoxazole derivatives. Detailed crystallographic studies reveal the impact of molecular interactions on the compound's solid-state properties, providing insights into its physicochemical characteristics.

Chemical Properties Analysis

Isoxazole derivatives exhibit varied chemical behaviors depending on their substituents and reaction conditions. The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives via controlled isomerization processes illustrates the compound's flexibility in organic synthesis. These reactions, catalyzed by Fe(II) under specific conditions, lead to the formation of carboxylic esters and amides, demonstrating the chemical diversity of isoxazole-based compounds (Serebryannikova et al., 2019).

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research indicates that certain derivatives of isoxazole, including those related to 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid, have been evaluated for their antimicrobial and antitubercular properties. Specifically, compounds synthesized from isoxazole clubbed 1,3,4-oxadiazole derivatives showed notable activity against various bacterial strains and Mycobacterium tuberculosis H37Rv, highlighting their potential in treating bacterial infections and tuberculosis (Shingare et al., 2018).

Antitumor Properties

Certain isoxazole-based compounds, including variants of this compound, have demonstrated antitumor activity. The synthesis of isoxazolyl- and isothiazolylcarbamides, derived from similar carboxylic acids, has led to compounds showing high antitumor activity and potential to enhance the efficacy of existing cytostatic drugs (Potkin et al., 2014).

Insecticidal Activities

Isoxazole derivatives have been explored for their insecticidal properties. Studies involving the synthesis of novel oxadiazoles, including those related to this compound, have revealed insecticidal activities against certain pests, suggesting potential applications in pest control (Shi et al., 2000).

Herbicidal Activity

Research has also identified herbicidal applications of isoxazole derivatives. Synthesized 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, related to this compound, have shown significant herbicidal activity against various weed species in both greenhouse and field studies (Hamper et al., 1995).

Synthesis of Other Compounds

Isoxazole-3-carboxylic acid derivatives are crucial in synthesizing a range of heterocyclic compounds, including isoxazolines and other pharmacologically active substances. These compounds find applications in drug synthesis, herbicides, and agrochemicals (Vitale & Scilimati, 2013).

Antiviral Activity

Some isoxazole-based compounds, including derivatives of this compound, have shown potential in antiviral applications. For instance, certain synthesized heterocycles exhibited anti-HSV-1 activity, indicating their potential use in treating viral infections (Dawood et al., 2011).

Immunomodulatory Effects

The immunomodulatory effects of isoxazole derivatives, including 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, have been studied, revealing their ability to influence lymphocyte subsets and enhance humoral immune response, potentially useful in treating autoimmune diseases and as vaccine adjuvants (Drynda et al., 2015).

Safety and Hazards

properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWUBERMKPVMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33282-24-5 | |

| Record name | 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)